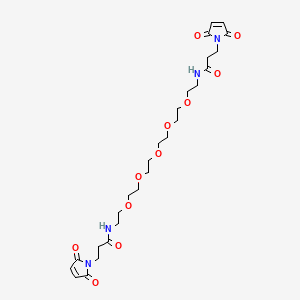

Bis-Mal-PEG5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Bis-Mal-PEG5 is synthesized through a series of chemical reactions involving the conjugation of maleimide groups to polyethylene glycol chains. The typical synthetic route involves the reaction of maleimide with polyethylene glycol under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to ensure high purity and consistency. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .

化学反应分析

Reaction Mechanism and Selectivity

Bis-Mal-PEG5 undergoes thiol-maleimide Michael addition , a two-step process:

-

Deprotonation : Thiol (-SH) groups deprotonate to thiolate (-S⁻) at pH 6.5–7.5, enhancing nucleophilicity .

-

Conjugation : Thiolate attacks the maleimide’s β-carbon, forming a stable thioether bond (Figure 1) .

Key selectivity features :

-

Minimal cross-reactivity with amines (e.g., lysine) below pH 8.5 due to maleimide’s preference for thiolates .

-

PEG spacer reduces steric hindrance, improving accessibility to target thiols .

Reaction Conditions and Optimization

Optimal parameters for efficient conjugation:

Notes :

-

Reactions performed under inert atmospheres (e.g., CO-purged buffers) prevent protein oxidation .

-

Quenching with excess L-cysteine terminates unreacted maleimides .

Kinetic Analysis

Second-order rate constants (k2

) for maleimide-thiol reactions vary by thiol structure:

| Thiol Source | k2

(M⁻¹s⁻¹) | pH | Reference |

|---------------------|------------------|------|-----------|

| Free cysteine | 800–1000 | 7.0 | |

| Protein-bound cysteine | 100–300 | 7.0 | |

| Glutathione | 500–700 | 7.0 | |

Factors influencing kinetics :

-

Solvent polarity : Aqueous buffers accelerate reactivity compared to organic solvents .

-

PEG length : Shorter PEG spacers (e.g., PEG5 vs. PEG19) marginally increase k2

due to reduced steric effects .

Stability of Conjugates

While thioether bonds are generally stable, retro-Michael reactions or thiol exchange can occur in vivo:

Post-conjugation stabilization :

-

Treating conjugates with sodium borohydride (NaBH4

) reduces hydrolytically susceptible maleimide rings into stable succinimide derivatives (Figure 2) .

Limitations and Alternatives

科学研究应用

Targeted Drug Delivery

One of the primary applications of Bis-Mal-PEG5 is in the development of antibody-drug conjugates (ADCs). The maleimide-thiol reaction allows for the selective attachment of cytotoxic drugs to monoclonal antibodies, enhancing the therapeutic efficacy while minimizing off-target effects.

- Case Study : In a study involving the synthesis of an ADC using this compound, researchers demonstrated improved targeting of cancer cells compared to traditional drug delivery methods. The conjugate exhibited a significant reduction in tumor size in animal models, highlighting the potential of this compound in targeted therapies .

Bioconjugation Techniques

This compound serves as an effective linker for bioconjugation processes, particularly for labeling proteins and peptides. Its ability to form stable conjugates with thiol-containing biomolecules makes it invaluable in biochemical research.

- Data Table: Bioconjugation Efficiency

| Linker Type | Conjugation Efficiency (%) | Application Area |

|---|---|---|

| This compound | 85 | Protein labeling |

| NHS-PEG4 | 75 | Amine-reactive labeling |

| Maleimide-PEG11 | 80 | Sulfhydryl-reactive labeling |

The above table illustrates that this compound offers superior efficiency in bioconjugation compared to other common linkers .

Diagnostic Applications

The precise conjugation capabilities of this compound extend to diagnostic applications, where it can be used to attach imaging agents or fluorescent probes to biomolecules.

- Case Study : A recent study utilized this compound to develop a fluorescent probe for imaging cancer cells. The probe demonstrated enhanced specificity and sensitivity in detecting tumor markers, showcasing the utility of this compound in diagnostics .

Regenerative Medicine

In regenerative medicine, this compound is employed to functionalize biomaterials such as hydrogels and scaffolds. By promoting cell adhesion through thiol-maleimide interactions, it enhances the biocompatibility and stability of these materials.

作用机制

Bis-Mal-PEG5 exerts its effects by forming stable thioether linkages with thiol groups on target molecules. This mechanism involves the maleimide groups reacting with thiol groups to form covalent bonds, which are highly stable and resistant to hydrolysis. The molecular targets include proteins and other biomolecules with accessible thiol groups, and the pathways involved include the ubiquitin-proteasome system for protein degradation .

相似化合物的比较

Similar Compounds

Bis-NHS-PEG5: A bis-succinimide ester-activated polyethylene glycol compound used for crosslinking between primary amines.

BS(PEG)5: A bis-succinimide ester-activated polyethylene glycol compound used for crosslinking between primary amines in proteins and other molecules .

Uniqueness

Bis-Mal-PEG5 is unique due to its specific reactivity with thiol groups, which allows for the formation of stable thioether linkages. This specificity makes it highly suitable for applications requiring precise and stable bioconjugation, such as the synthesis of PROTACs and the modification of proteins for therapeutic purposes .

生物活性

Bis-Mal-PEG5 is a polyethylene glycol (PEG)-based linker that plays a crucial role in bioconjugation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). This compound facilitates the selective targeting of proteins, enhancing therapeutic efficacy while minimizing off-target effects. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₃H₂₄N₂O₁₀S₂

- Molecular Weight : 396.46 g/mol

- Structure : this compound consists of two maleimide groups connected by a five-unit PEG chain, allowing for efficient conjugation to thiol-containing biomolecules.

This compound operates primarily through its maleimide groups, which react selectively with free thiols on proteins. This reaction forms stable thioether bonds, enabling the attachment of various functional moieties, such as drugs or peptides. The PEG component enhances solubility and biocompatibility, making it suitable for in vivo applications.

Biological Activity

- Thiol Reactivity : this compound exhibits high reactivity towards free thiol groups found in cysteine residues of proteins. This property is essential for creating stable conjugates without compromising the biological activity of the target proteins .

- PROTAC Development : In PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a target protein. This design promotes targeted degradation of specific proteins within cells, offering a novel approach to cancer therapy and other diseases .

- Antibody-Drug Conjugates : The compound is also utilized in ADCs, where it links cytotoxic drugs to antibodies. This targeted delivery system improves drug efficacy while reducing systemic toxicity .

Case Studies and Research Findings

Applications

- Cancer Therapy : By facilitating the development of ADCs and PROTACs, this compound is instrumental in creating therapies that specifically target cancer cells while sparing healthy tissues.

- Biomolecule Labeling : Its ability to react with thiols makes it valuable for labeling proteins for imaging or tracking purposes in research settings.

- Drug Delivery Systems : The PEG component enhances the pharmacokinetic properties of drugs by improving solubility and circulation time in biological systems.

属性

分子式 |

C26H38N4O11 |

|---|---|

分子量 |

582.6 g/mol |

IUPAC 名称 |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C26H38N4O11/c31-21(5-9-29-23(33)1-2-24(29)34)27-7-11-37-13-15-39-17-19-41-20-18-40-16-14-38-12-8-28-22(32)6-10-30-25(35)3-4-26(30)36/h1-4H,5-20H2,(H,27,31)(H,28,32) |

InChI 键 |

WZWKCNBSIHNWJX-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。